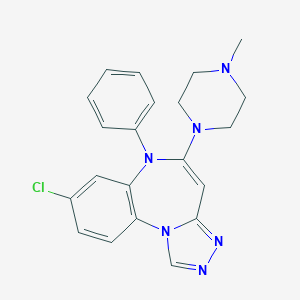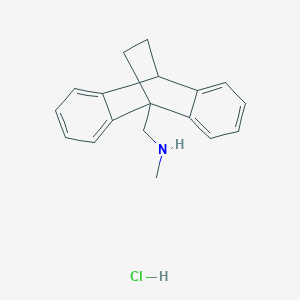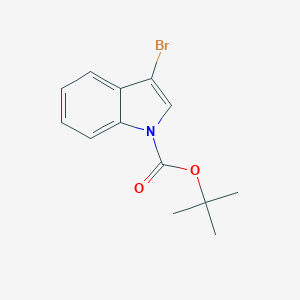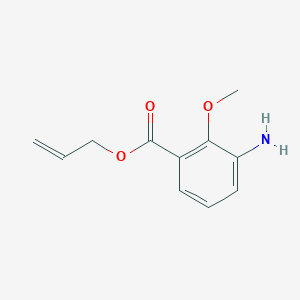
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- is a chemical compound that belongs to the benzodiazepine family. This compound has been the subject of extensive research due to its potential for use as a therapeutic agent for various medical conditions. In
Mechanism of Action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- involves the modulation of the GABA-A receptor. This compound binds to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitter. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of GABA neurotransmitter, which leads to the suppression of neuronal activity. This results in the anxiolytic, sedative, hypnotic, and anticonvulsant effects. This compound has also been shown to have muscle relaxant and amnesic effects.
Advantages and Limitations for Lab Experiments
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- has several advantages for lab experiments. It has a high affinity for the benzodiazepine site on the GABA-A receptor, which makes it a potent tool for studying the GABAergic system. This compound is also highly selective for the GABA-A receptor, which reduces the potential for off-target effects. However, the limitations of this compound include its complex synthesis method, which makes it difficult to obtain in large quantities. It also has a short half-life, which limits its use in long-term studies.
Future Directions
For research include the development of more selective compounds and investigation of the potential use of this compound in the treatment of other medical conditions.
Synthesis Methods
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- involves the reaction of 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl-1,2,4-triazolo[4,3-a][1,5]benzodiazepine with various reagents. The synthesis method is complex and requires extensive knowledge of organic chemistry.
Scientific Research Applications
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various medical conditions such as anxiety disorders, insomnia, and epilepsy.
properties
CAS RN |
153901-53-2 |
|---|---|
Product Name |
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-6-phenyl- |
Molecular Formula |
C21H21ClN6 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
8-chloro-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C21H21ClN6/c1-25-9-11-26(12-10-25)21-14-20-24-23-15-27(20)18-8-7-16(22)13-19(18)28(21)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
WPYFXLHZFADOMI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=NN=CN3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=NN=CN3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl |
Other CAS RN |
153901-53-2 |
synonyms |
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-methyl-1-p iperazinyl)-6-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)





![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)


![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

